2,5-Dimethyl-6-chloro-4-nitrophenol

Description

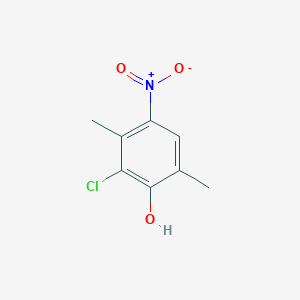

2,5-Dimethyl-6-chloro-4-nitrophenol is a halogenated nitrophenol derivative characterized by a phenolic core substituted with methyl, chloro, and nitro functional groups. Its molecular structure includes:

- Methyl groups at positions 2 and 5,

- Chlorine at position 6,

- Nitro group at position 3.

This compound’s structural complexity imparts unique physicochemical properties, such as increased acidity due to electron-withdrawing nitro and chloro groups, and steric hindrance from methyl substituents.

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-chloro-3,6-dimethyl-4-nitrophenol |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)5(2)7(9)8(4)11/h3,11H,1-2H3 |

InChI Key |

XNMLYIXDYXTAKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Cl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 2,5-Dimethyl-6-chloro-4-nitrophenol is as an intermediate in the production of dyes. The compound can be synthesized from other nitrophenolic compounds through selective chlorination and nitration reactions. The ability to produce high yields of this compound with minimal isomer formation makes it valuable for manufacturers seeking efficiency and purity in dye formulations.

Case Study: Synthesis Process

- A notable synthesis process involves the reaction of 2,4-dichloronitrobenzene with alkali metal hydroxides in the presence of aprotic polar solvents such as dimethyl sulfoxide. This method allows for high selectivity and yield, producing 5-chloro-2-nitrophenol as a precursor for various dyes .

Skin Sensitization Studies

Research has indicated that this compound exhibits skin sensitization potential. In studies conducted on guinea pigs, this compound was tested for phototoxicity and skin sensitization effects. The results showed that while it did not exhibit phototoxic properties, it did demonstrate moderate sensitization potential in certain formulations.

Key Findings:

- In one study, the compound was applied at various concentrations (0.5%, 1.5%, 5%, and 10%) to assess its sensitization potential. The results indicated an EC3 value (the concentration required to elicit a response in 3% of test subjects) of 6.85% when DMSO was used as a solvent, categorizing it as a moderate sensitizer .

Toxicological Implications

The toxicological profile of this compound has been evaluated through various studies assessing its effects on different biological systems. These studies are crucial for understanding the safety and regulatory implications of using this compound in consumer products.

Toxicity Assessment:

- The oral LD50 (lethal dose for 50% of the population) for a 20% solution was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Sub-chronic studies revealed that at higher concentrations, there were observable effects such as increased organ weights and discoloration of urine without significant irritation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Manufacturing | Intermediate for dye production through selective chlorination and nitration reactions | High yield synthesis with minimal isomer formation |

| Skin Sensitization | Evaluated for potential sensitization effects in dermatological studies | Moderate sensitizer; EC3 value: 6.85% (DMSO) |

| Toxicological Studies | Assessed for acute and sub-chronic toxicity effects | LD50 > 2000 mg/kg; increased organ weights observed |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5-Dimethyl-6-chloro-4-nitrophenol with structurally related compounds, emphasizing substituent positions, molecular weight, and key properties:

| Compound Name | CAS RN | Molecular Formula | Substituent Positions | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| This compound | Not provided | C₈H₇ClNO₃ | 2-Me, 5-Me, 6-Cl, 4-NO₂ | ~200.6 (estimated) | High acidity, steric hindrance |

| (2-Chloro-6-nitrophenyl)methanol | 50907-57-8 | C₇H₆ClNO₃ | 2-Cl, 6-NO₂, -CH₂OH | 187.58 | Polar, hydroxyl group enhances solubility |

| 1-Chloro-2,5-dimethyl-3-nitrobenzene | 13711-22-3 | C₈H₈ClNO₂ | 1-Cl, 2-Me, 5-Me, 3-NO₂ | 185.61 | Lipophilic, reduced reactivity due to Me |

| 4-Nitrophenol sodium salt dihydrate | 824-78-2 | C₆H₄NNaO₃·2H₂O | 4-NO₂, sodium salt | 197.12 | High solubility (>300°C mp), strong base |

Key Findings:

Acidity and Solubility: The nitro and chloro groups in this compound enhance acidity compared to non-halogenated analogs (e.g., 4-nitrophenol sodium salt dihydrate). However, methyl groups at positions 2 and 5 reduce water solubility due to steric and hydrophobic effects . Compounds like (2-Chloro-6-nitrophenyl)methanol exhibit higher polarity and solubility due to the hydroxyl group, unlike the target compound’s methyl-dominated structure .

Reactivity: The methyl substituents in this compound likely hinder electrophilic substitution reactions at adjacent positions, contrasting with 1-Chloro-2,5-dimethyl-3-nitrobenzene, where nitro group placement (position 3) allows for more predictable reactivity patterns .

Thermal Stability: Sodium salts of nitrophenols (e.g., 4-Nitrophenol sodium salt dihydrate) display exceptional thermal stability (mp >300°C), whereas the free phenol form of the target compound may decompose at lower temperatures due to volatile chloro and nitro groups .

Preparation Methods

Reaction Conditions and Yield Optimization

-

Nitration Step : A molar ratio of 1:1.2 (phenol:HNO₃) in concentrated H₂SO₄ achieves 70–75% conversion to 2,5-dimethyl-4-nitrophenol. Excess nitric acid risks over-nitration, while temperatures >15°C promote decomposition.

-

Chlorination Step : SO₂Cl₂ (1.1 equiv) in DCM at 25°C for 6 hours yields 65–70% of the target compound, with <5% dichlorinated byproducts. Catalytic FeCl₃ (0.05 equiv) enhances selectivity by polarizing the Cl–O bond.

| Parameter | Nitration | Chlorination |

|---|---|---|

| Temperature (°C) | 0–10 | 25–30 |

| Catalyst | H₂SO₄ (solvent) | FeCl₃ (0.05 equiv) |

| Time (hours) | 4–6 | 6–8 |

| Yield (%) | 70–75 | 65–70 |

While cost-effective, this method faces challenges in controlling regioselectivity, as competing chlorination at the meta position can reduce purity.

Sulfonate Ester-Mediated Synthesis

To improve regiocontrol, the hydroxyl group of 2,5-dimethylphenol is protected as a sulfonate ester prior to nitration. This approach, adapted from the synthesis of 4-chloro-2-methyl-5-nitrophenol, minimizes unwanted side reactions.

Stepwise Procedure

-

Protection : Reacting 2,5-dimethylphenol with methanesulfonyl chloride (MsCl) in pyridine at 60°C for 2 hours forms the methanesulfonate ester (95% yield).

-

Nitration : Treating the ester with fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0°C directs the nitro group to the 4-position (80% conversion).

-

Chlorination : SO₂Cl₂ (1.1 equiv) in DCM at 30°C introduces chlorine at the 6-position (70% yield).

-

Deprotection : Hydrolysis with NaOH (2M) at 80°C for 1 hour regenerates the phenol (90% yield).

Advantages Over Direct Methods

-

Regioselectivity : Sulfonate protection prevents hydroxyl group participation in electrophilic substitution, ensuring precise nitro placement.

-

Purity : Byproduct formation (e.g., dichlorinated derivatives) is reduced to <2%.

Oxidative Chlorination Approach

Oxidative chlorination using HCl and HNO₃ or H₂O₂ offers a safer alternative to gaseous Cl₂. This method, validated for 2-chloro-4-nitrophenol synthesis, avoids high-pressure Cl₂ handling.

Reaction Mechanism

-

Nitration : 2,5-Dimethylphenol is nitrated with HNO₃/H₂SO₄ as in Section 1.1.

-

Oxidative Chlorination : The intermediate 2,5-dimethyl-4-nitrophenol is treated with HCl (6M) and H₂O₂ (30%) at 30°C for 8 hours. HNO₃ acts as both nitrating agent and oxidant, converting HCl to Cl⁺ for electrophilic substitution.

| Component | Role |

|---|---|

| HCl | Chlorine source |

| H₂O₂ | Oxidant (generates Cl⁺) |

| HNO₃ | Catalytic oxidant |

Performance Metrics

-

Yield : 75–80% at 30°C, surpassing direct chlorination (65–70%).

-

Byproducts : <3% dichlorinated species due to controlled oxidant dosing.

Catalytic Nitration with Bismuth Nitrate

Recent advances employ bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a nitration catalyst in acetone. This method, optimized for 2,6-dimethyl-4-nitrophenol, is adaptable to the target compound.

Procedure and Outcomes

-

Conditions : 2,5-Dimethylphenol (1 equiv), Bi(NO₃)₃·5H₂O (1 equiv), acetone, 20°C, 20 hours.

-

Yield : 65% for the nitro intermediate, with subsequent chlorination (Section 1.1) yielding 60% final product.

-

Advantages : Mild conditions avoid strong acids, simplifying purification.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Q & A

Basic Research Questions

Q. How can synthetic routes for 2,5-Dimethyl-6-chloro-4-nitrophenol be optimized to improve yield and purity?

- Methodology : Start with nitration of a pre-functionalized phenol derivative (e.g., 2,5-dimethylphenol), followed by chlorination at the 6-position. Use AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys or Pistachio models) to predict feasible pathways . Monitor reaction intermediates via HPLC or GC-MS to identify side products. Optimize reaction conditions (temperature, solvent polarity) using factorial design experiments. Purity can be enhanced via recrystallization in ethanol/water mixtures, leveraging solubility differences observed in structurally similar nitrophenols (e.g., 4-nitrophenol derivatives ).

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural confirmation : Use H NMR (for methyl and aromatic protons) and C NMR (for nitrophenol backbone). Compare spectral data to analogs like 4-nitrophenol sodium salt (e.g., δ ~8.1 ppm for aromatic protons ).

- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion verification. Purity ≥99% can be confirmed via GC-MS with flame ionization detection, as demonstrated for 4-nitrophenol standards .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (reference: 306–309°F for disophenol ).

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via UV-Vis spectroscopy (λ_max ~400 nm for nitrophenol derivatives ). Compare results to structurally similar compounds (e.g., 4-nitrophenol solutions degrade via photolysis; store in amber vials at 4°C ).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodology : Perform computational modeling (DFT calculations) to map electron density distributions in the nitrophenol intermediate. Compare to experimental outcomes using substituent directing effects (e.g., nitro and methyl groups influence electrophilic substitution patterns ). Validate with kinetic isotope effect (KIE) studies using deuterated analogs (e.g., 4-nitrophenol-2,3,5,6-d4 ).

Q. How can contradictory data on the compound’s photodegradation pathways be resolved?

- Methodology :

- Step 1 : Replicate conflicting studies under controlled light intensity (e.g., UV-A vs. UV-B) and pH (4.8–7.6, as tested in 4-nitrophenol solutions ).

- Step 2 : Use LC-QTOF-MS to identify degradation products (e.g., quinone intermediates or demethylation byproducts).

- Step 3 : Apply multivariate analysis (PCA or PLS) to correlate environmental variables (pH, light wavelength) with degradation rates.

Q. What strategies mitigate interference from this compound in environmental toxicity assays?

- Methodology :

- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges, validated for nitrophenol derivatives .

- Selective detection : Develop a molecularly imprinted polymer (MIP) sensor targeting the chloro-nitro group. Calibrate using spiked environmental matrices (e.g., soil/water) with recovery rates ≥90%.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.